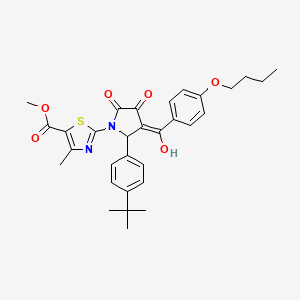
Methyl 2-(3-(4-butoxybenzoyl)-2-(4-(tert-butyl)phenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(3-(4-butoxybenzoyl)-2-(4-(tert-butyl)phenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate is a synthetic organic compound. It is characterized by a complex structure that includes multiple functional groups such as esters, ketones, and aromatic rings. Compounds like this are often of interest in medicinal chemistry and materials science due to their potential biological activity and unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, each designed to introduce specific functional groups and structural features. Common synthetic routes might include:
Formation of the Pyrrole Ring: This could be achieved through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.
Introduction of the Thiazole Ring: This might involve a Hantzsch thiazole synthesis, where a thioamide reacts with a haloketone.
Functional Group Modifications: Various steps to introduce the butoxybenzoyl, tert-butylphenyl, and other substituents, likely involving Friedel-Crafts acylation, alkylation, and esterification reactions.
Industrial Production Methods
Industrial production of such compounds would require optimization of these synthetic routes for scalability, yield, and cost-effectiveness. This might involve:
Catalysis: Using catalysts to improve reaction rates and selectivity.
Flow Chemistry: Employing continuous flow reactors to enhance efficiency and safety.
Purification: Utilizing techniques like crystallization, distillation, and chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the hydroxy and aromatic sites.
Reduction: Reduction reactions could target the ketone and ester functionalities.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Including halogens, nitrating agents, or sulfonating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but might include various oxidized, reduced, or substituted derivatives of the original compound.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound might serve as a ligand or catalyst in organic reactions.
Materials Science:
Biology and Medicine
Drug Development: Possible use as a lead compound in the development of new pharmaceuticals.
Biological Studies: Investigating its effects on various biological pathways and targets.
Industry
Chemical Industry: Use in the synthesis of other complex molecules.
Pharmaceutical Industry:
Mécanisme D'action
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. This might involve:
Binding to Enzymes or Receptors: Modulating their activity.
Interacting with DNA or RNA: Affecting gene expression.
Altering Cellular Pathways: Influencing processes like cell signaling, metabolism, or apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-(3-(4-methoxybenzoyl)-2-(4-(tert-butyl)phenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate
- Methyl 2-(3-(4-ethoxybenzoyl)-2-(4-(tert-butyl)phenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate
Uniqueness
The unique combination of functional groups and structural features in Methyl 2-(3-(4-butoxybenzoyl)-2-(4-(tert-butyl)phenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate might confer distinct chemical reactivity and biological activity compared to similar compounds. This could make it particularly valuable in specific applications, such as targeted drug development or specialized materials.
Propriétés
Numéro CAS |
617695-41-7 |
|---|---|
Formule moléculaire |
C31H34N2O6S |
Poids moléculaire |
562.7 g/mol |
Nom IUPAC |
methyl 2-[(3E)-3-[(4-butoxyphenyl)-hydroxymethylidene]-2-(4-tert-butylphenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C31H34N2O6S/c1-7-8-17-39-22-15-11-20(12-16-22)25(34)23-24(19-9-13-21(14-10-19)31(3,4)5)33(28(36)26(23)35)30-32-18(2)27(40-30)29(37)38-6/h9-16,24,34H,7-8,17H2,1-6H3/b25-23+ |
Clé InChI |
XCQAVNLDUYJJPH-WJTDDFOZSA-N |
SMILES isomérique |
CCCCOC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OC)C)C4=CC=C(C=C4)C(C)(C)C)/O |
SMILES canonique |
CCCCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OC)C)C4=CC=C(C=C4)C(C)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methoxyethyl 2-(3-chlorobenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12012540.png)
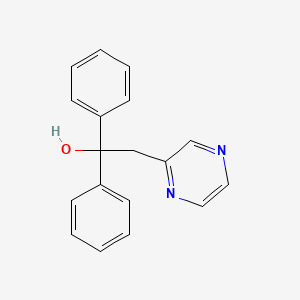

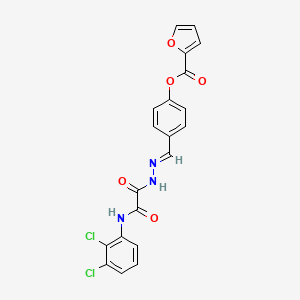
![4-[(E)-(4-Methoxyphenyl)diazenyl]naphthalen-1-amine](/img/structure/B12012558.png)
![4-methyl-N-[2-oxo-2-[(2E)-2-[(3,4,5-trimethoxyphenyl)methylidene]hydrazinyl]ethyl]benzamide](/img/structure/B12012564.png)


![2-[(4-(3-methylphenyl)-5-{[(4-methylphenyl)sulfanyl]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B12012586.png)
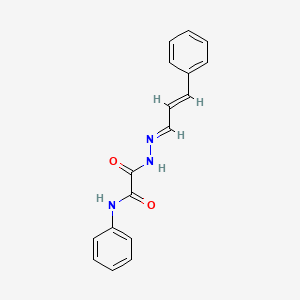
![2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-difluorophenyl)acetamide](/img/structure/B12012595.png)
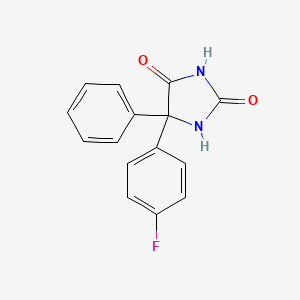
![N'-[(E,2E)-3-(2-Methoxyphenyl)-2-propenylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-YL)propanohydrazide](/img/structure/B12012605.png)
![2,3-dichlorobenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]hydrazone](/img/structure/B12012612.png)
